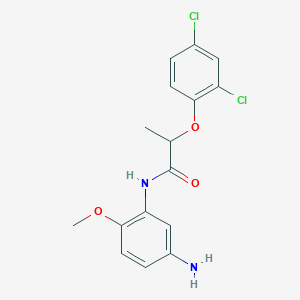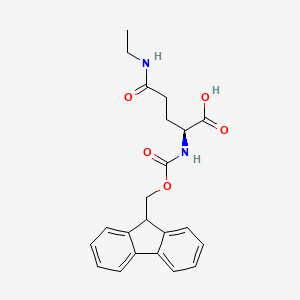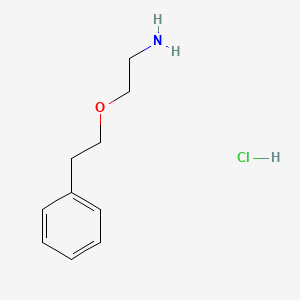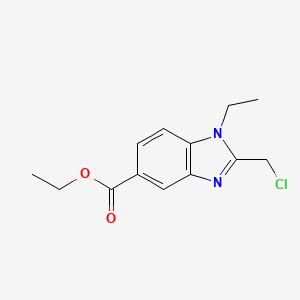
ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of an ethyl ester group at the 5-position, a chloromethyl group at the 2-position, and an ethyl group at the 1-position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, where the benzodiazole core is treated with formaldehyde and hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted benzodiazoles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products
Substituted Benzodiazoles: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from ester hydrolysis reactions.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This covalent modification can disrupt essential biological pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives:
Ethyl 2-(bromomethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromomethyl derivative is more reactive in nucleophilic substitution reactions.
Ethyl 2-(hydroxymethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Contains a hydroxymethyl group, making it less reactive but more hydrophilic compared to the chloromethyl derivative.
Ethyl 2-(methyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Lacks the halogen functionality, resulting in different reactivity and biological properties.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVOZHNWNUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)
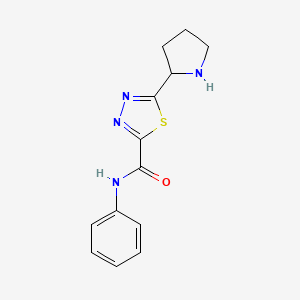
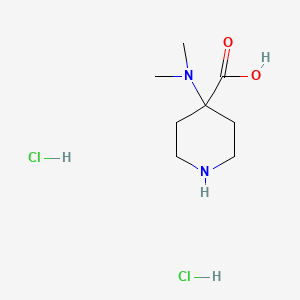
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
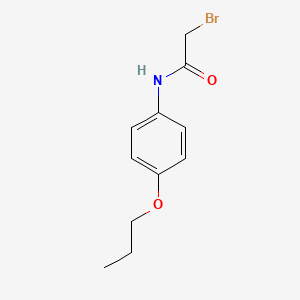
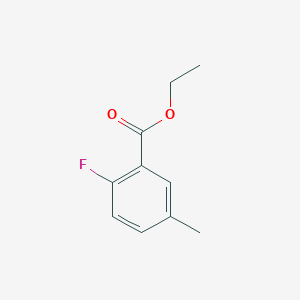
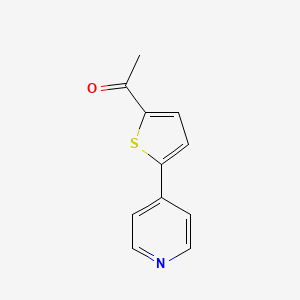
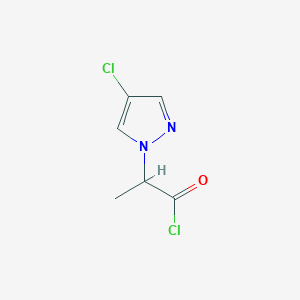

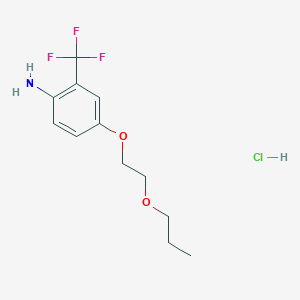
![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)
